molecular formula C15H14N2O4 B1219351 5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin CAS No. 28129-90-0

5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin

Cat. No.: B1219351
CAS No.: 28129-90-0
M. Wt: 286.28 g/mol
InChI Key: FEEKFEKCXIDMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenytoin dihydrodiol, also known as 5-dcyph, belongs to the class of organic compounds known as phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. Phenytoin dihydrodiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Phenytoin dihydrodiol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, phenytoin dihydrodiol is primarily located in the cytoplasm. Phenytoin dihydrodiol can be biosynthesized from phenytoin arene-oxide through its interaction with the enzymes cytochrome P450 1A2, cytochrome P450 2C19, cytochrome P450 2E1, and epoxide hydrolase 1. In humans, phenytoin dihydrodiol is involved in the metabolic disorder called the phenytoin (antiarrhythmic) action pathway.

Properties

CAS No.

28129-90-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-(3,4-dihydroxycyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H14N2O4/c18-11-7-6-10(8-12(11)19)15(9-4-2-1-3-5-9)13(20)16-14(21)17-15/h1-8,11-12,18-19H,(H2,16,17,20,21)

InChI Key

FEEKFEKCXIDMIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(C(C=C3)O)O

Synonyms

5-(3,4-dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin
5-(3,4-dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin, (3R-(1(R*),3alpha,4beta))-isomer
5-(3,4-dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin, (3R-(1(S*),3alpha,4beta))-isomer
5-DCYPH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin
Reactant of Route 2
5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin
Reactant of Route 3
5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin
Reactant of Route 4
5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin
Reactant of Route 5
5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin
Reactant of Route 6
5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin

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